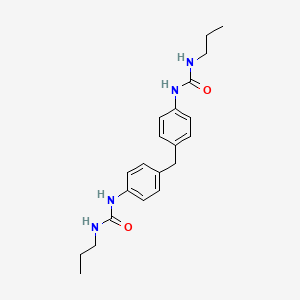
4,4'-Methylenebis(3-phenyl-1-propylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 4,4’-Methylenebis(3-phenyl-1-propylurea) are not widely documented. it is typically synthesized through the reaction of appropriate isocyanates with amines under controlled conditions . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research .
Chemical Reactions Analysis
4,4’-Methylenebis(3-phenyl-1-propylurea) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Methylenebis(3-phenyl-1-propylurea) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(3-phenyl-1-propylurea) involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
4,4’-Methylenebis(3-phenyl-1-propylurea) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenylurea): This compound has a similar structure but lacks the propyl groups.
4,4’-Methylenebis(3-methyl-1-phenylurea): This compound has a similar structure but contains methyl groups instead of propyl groups.
4,4’-Methylenebis(3-ethyl-1-phenylurea): This compound has a similar structure but contains ethyl groups instead of propyl groups.
The uniqueness of 4,4’-Methylenebis(3-phenyl-1-propylurea) lies in its specific structure, which may confer unique chemical and biological properties .
Properties
CAS No. |
77703-54-9 |
|---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
QNBYQWIBLYSLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















